Ethyl 3-(chlorocarbonyl)benzoate
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Overview
Description
Ethyl 3-(chlorocarbonyl)benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is derived from benzoic acid and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(chlorocarbonyl)benzoate can be synthesized through the esterification of 3-(chlorocarbonyl)benzoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction typically involves heating the reactants to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced purification methods may be employed to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or aldehydes, depending on the reducing agent used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-(chlorocarbonyl)benzoate involves its reactivity at the ester and chlorocarbonyl groups. The ester group can undergo hydrolysis to form carboxylic acids, while the chlorocarbonyl group can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of catalysts or specific reaction conditions that promote the formation of reactive intermediates.
Comparison with Similar Compounds
Ethyl 3-(chlorocarbonyl)benzoate can be compared with other esters and benzoic acid derivatives:
Ethyl benzoate: Similar ester structure but lacks the chlorocarbonyl group, making it less reactive in substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl group, which may affect its reactivity and physical properties.
3-(Chlorocarbonyl)benzoic acid: The parent acid of this compound, which can be used to synthesize the ester.
The uniqueness of this compound lies in its combination of ester and chlorocarbonyl functionalities, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-carbonochloridoylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEAQGOTHCMVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563464 |
Source
|
Record name | Ethyl 3-(chlorocarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67326-20-9 |
Source
|
Record name | Ethyl 3-(chlorocarbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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